molecular formula C11H7NO2 B12470010 Naphtho[1,2-d][1,3]oxazol-2-ol

Naphtho[1,2-d][1,3]oxazol-2-ol

Cat. No.: B12470010
M. Wt: 185.18 g/mol
InChI Key: PEZXNUGATBHQLO-UHFFFAOYSA-N
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Description

1H-naphtho[1,2-d][1,3]oxazol-2-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring system consisting of a naphthalene ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-naphtho[1,2-d][1,3]oxazol-2-one typically involves the reaction of naphthols with amines. One practical method utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the oxygen source. This method is known for its outstanding functional group tolerance and allows the rapid assembly of a small library of naphtho[1,2-d][1,3]oxazole skeletons .

Industrial Production Methods: While specific industrial production methods for 1H-naphtho[1,2-d][1,3]oxazol-2-one are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, along with efficient catalysts like TEMPO, makes this compound accessible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-naphtho[1,2-d][1,3]oxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PIDA in non-nucleophilic solvents like t-butanol.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents under appropriate conditions, such as acidic or basic environments.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-naphtho[1,2-d][1,3]oxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its bioactive derivatives have been shown to inhibit enzymes like COX-2 (cyclooxygenase-2), which plays a role in inflammation . The compound’s ability to undergo various chemical modifications allows it to interact with different biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

1H-naphtho[1,2-d][1,3]oxazol-2-one can be compared with other similar compounds, such as:

The uniqueness of 1H-naphtho[1,2-d][1,3]oxazol-2-one lies in its specific ring fusion and the resulting chemical reactivity and bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1H-benzo[e][1,3]benzoxazol-2-one

InChI

InChI=1S/C11H7NO2/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13)

InChI Key

PEZXNUGATBHQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)O3

Origin of Product

United States

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